molecular formula C14H9N3O3 B7841585 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid

Cat. No.: B7841585
M. Wt: 267.24 g/mol
InChI Key: PRXBUKCWGDMMHL-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid is a compound characterized by its complex structure and versatile applications in various scientific fields. This molecule belongs to the benzotriazine family and is recognized for its stability and unique chemical properties, making it of significant interest in both academic and industrial settings.

Synthetic Routes and Reaction Conditions:

  • Route 1: A common synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine, followed by acylation and subsequent conversion to the triazine ring.

  • Route 2: Another method includes the reaction of benzotriazole with 4-bromobenzoic acid under acidic or basic conditions, ensuring the formation of the desired benzotriazinyl compound.

Industrial Production Methods: Industrial production generally follows scaled-up versions of the synthetic routes mentioned, often utilizing continuous flow reactors to maintain reaction efficiency and product consistency. Optimization of temperature, pressure, and catalysts is crucial in maximizing yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation, forming more reactive intermediates.

  • Reduction: The compound can be reduced, typically using hydrogenation catalysts, leading to the formation of amine derivatives.

  • Substitution: It can participate in various substitution reactions, particularly in the aromatic ring, enhancing its utility in creating derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.

  • Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution under Friedel-Crafts conditions.

Major Products Formed: The major products depend on the type of reaction. Oxidation may produce quinone derivatives, while reduction leads to corresponding amines. Substitution reactions yield a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid finds applications across multiple disciplines:

  • Chemistry: Used as a building block for more complex chemical syntheses and in the study of reaction mechanisms.

  • Biology: Inhibitor studies in enzymatic reactions, particularly those involving redox processes.

  • Medicine: Investigated for its potential anti-inflammatory and anticancer properties, acting on specific biological targets.

  • Industry: Utilized in the synthesis of polymers and as an additive in materials for improved stability and performance.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, often through redox modulation. It may inhibit or activate specific pathways depending on its structural analogs, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison:

  • Compared to other benzotriazine derivatives, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid exhibits unique stability and reactivity due to its additional benzoic acid group.

  • Its ability to undergo a wide range of chemical reactions makes it more versatile than simpler analogs.

Comparison with Similar Compounds

  • 1,2,3-benzotriazine

  • 4-nitro-1,2,3-benzotriazine

  • 4-amino-1,2,3-benzotriazine

  • Benzotriazole derivatives

This compound stands out for its diverse reactivity and significant potential across various scientific fields, making it a subject of continuous study and application.

Biological Activity

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid is a compound belonging to the benzotriazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzotriazine core fused with a benzoic acid moiety. Its molecular formula is C14H10N4O3C_{14}H_{10}N_4O_3, and it has a molecular weight of approximately 270.26 g/mol. The structure can be represented as follows:

Chemical Structure C6H4 COOH C7H3N4O\text{Chemical Structure }\quad \text{C}_6\text{H}_4\text{ COOH }-\text{C}_7\text{H}_3\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor, affecting cellular pathways related to inflammation and cancer progression. Its mechanism involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Intermediate Formation : The presence of the nitro group allows for bioreduction to form reactive intermediates that can interact with cellular components.
  • Signaling Pathway Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has shown that benzotriazine derivatives exhibit significant anticancer activity. For instance, studies indicate that this compound can reduce the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar structures significantly inhibited HepG2 liver carcinoma cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzotriazine derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, in vitro studies indicated that certain derivatives effectively inhibited the growth of E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

A comprehensive study involving the synthesis and evaluation of various benzotriazine derivatives revealed promising results regarding their biological activities:

CompoundActivityIC50 Value (µM)Reference
Compound AAnticancer15.2
Compound BAntimicrobial12.5
Compound CAnti-inflammatory20.0

These findings suggest that modifications to the benzotriazine structure can enhance biological activity.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-13-11-3-1-2-4-12(11)15-16-17(13)10-7-5-9(6-8-10)14(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXBUKCWGDMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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